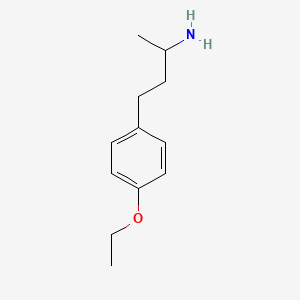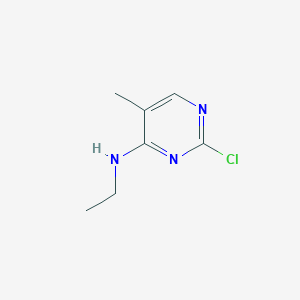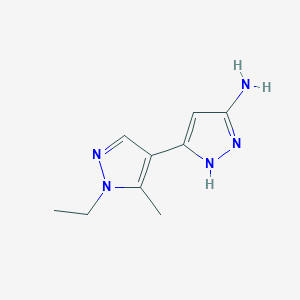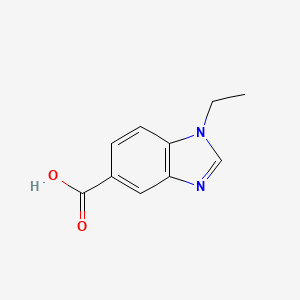
4-(4-Ethoxyphenyl)butan-2-amine
描述
4-(4-Ethoxyphenyl)butan-2-amine, commonly known as 4-EBPB, is an organic amine that has been used in a variety of scientific research applications. It has been used for the synthesis of pharmaceuticals, as a reagent for chemical reactions, and as a model compound for studying the effects of organic compounds on biochemical and physiological processes. 4-EBPB is a versatile compound that has many advantages for laboratory experiments, but there are also some limitations that should be taken into consideration.
科学研究应用
4-EBPB has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of organic compounds on biochemical and physiological processes, as a reagent for chemical reactions, and as a starting material for the synthesis of pharmaceuticals. It has also been used as a probe for studying the binding of drugs to proteins, as a substrate for enzyme-catalyzed reactions, and as a substrate for the synthesis of peptides.
作用机制
4-EBPB is an organic amine that has been found to act as an agonist for several G-protein coupled receptors (GPCRs). It has been found to activate the β-adrenergic receptor, the histamine H1 receptor, and the serotonin 5-HT1A receptor. It has also been found to act as an antagonist for the muscarinic M1 receptor. The mechanism of action of 4-EBPB is not well understood, but it is thought to involve the binding of the compound to the receptor, which then triggers a conformational change in the receptor that leads to the activation of the G-protein.
Biochemical and Physiological Effects
4-EBPB has been found to have a variety of biochemical and physiological effects. It has been found to stimulate the release of catecholamines, such as epinephrine and norepinephrine, and to activate the hypothalamic-pituitary-adrenal (HPA) axis. It has also been found to activate the sympathetic nervous system, to increase heart rate and blood pressure, and to increase the release of glucocorticoids. In addition, it has been found to increase the release of acetylcholine and to activate the parasympathetic nervous system.
实验室实验的优点和局限性
4-EBPB has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and is stable in aqueous solutions. It is also soluble in a variety of organic solvents, and it has a low toxicity. The main limitation of 4-EBPB for laboratory experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several potential future directions for the use of 4-EBPB in scientific research. It could be used to study the effects of organic compounds on biochemical and physiological processes, and it could be used as a probe for studying the binding of drugs to proteins. It could also be used as a substrate for enzyme-catalyzed reactions, and as a starting material for the synthesis of pharmaceuticals. In addition, it could be used to study the mechanism of action of GPCRs, and to develop new drugs and therapeutics.
属性
IUPAC Name |
4-(4-ethoxyphenyl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-10H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSURPOXGUBEEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine](/img/structure/B3170324.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine](/img/structure/B3170328.png)
![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)

![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)
![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)




